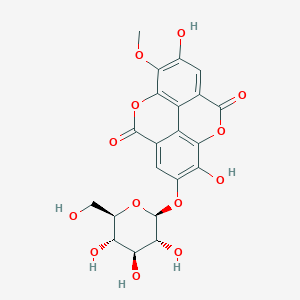

Stachyanthuside A

Description

from leaves of Diplopanax stachyanthus; structure in first source

Properties

CAS No. |

864779-30-6 |

|---|---|

Molecular Formula |

C21H18O13 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |

InChI Key |

BBCVPHJIWIMGCN-OZJCBLQYSA-N |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Preliminary Biological Screening of Stachyanthuside A: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Stachyanthuside A is a recently identified ellagic acid glycoside isolated from Diplopanax stachyanthus. To date, there is a notable absence of published data regarding its biological activities. This technical guide, therefore, presents a proposed framework for the preliminary biological screening of this compound. The assays and methodologies described are based on the well-documented biological activities of its parent compound, ellagic acid, and other ellagic acid glycosides. The quantitative data presented herein is purely illustrative to guide data presentation and should not be considered experimental results.

Introduction

This compound is a natural product belonging to the class of ellagic acid glycosides, recently isolated from the plant Diplopanax stachyanthus. Ellagic acid and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] These activities are often attributed to their polyphenolic structure, which enables them to scavenge free radicals and modulate various signaling pathways involved in disease pathogenesis.

Given the structural relationship of this compound to these bioactive compounds, a systematic preliminary biological screening is warranted to elucidate its therapeutic potential. This guide outlines a comprehensive and tiered approach for such a screening, providing detailed experimental protocols and frameworks for data presentation and visualization to aid researchers in this endeavor.

Proposed Preliminary Biological Screening Strategy

A tiered screening approach is recommended to efficiently assess the biological profile of this compound. This strategy begins with broad, cost-effective in vitro assays to identify general bioactivities, followed by more specific and complex cell-based assays to delineate mechanisms of action.

Experimental Workflow

Caption: Proposed experimental workflow for the preliminary biological screening of this compound.

Data Presentation: Illustrative Quantitative Data

The following tables are templates for presenting quantitative data from the proposed screening assays. The data presented is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay | This compound (IC₅₀, µg/mL) | Ascorbic Acid (Positive Control, IC₅₀, µg/mL) |

| DPPH Radical Scavenging | 15.8 ± 1.2 | 5.2 ± 0.4 |

| ABTS Radical Scavenging | 12.5 ± 0.9 | 4.1 ± 0.3 |

| Ferric Reducing Antioxidant Power (FRAP) | 25.3 ± 2.1 (FRAP Value, µM Fe(II)/mg) | 350.6 ± 15.2 (FRAP Value, µM Fe(II)/mg) |

Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration, MIC)

| Microorganism | This compound (MIC, µg/mL) | Gentamicin (Positive Control, MIC, µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 64 | 0.5 |

| Escherichia coli (ATCC 25922) | 128 | 1 |

| Candida albicans (ATCC 10231) | >256 | 2 |

Table 3: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

| Assay | This compound (IC₅₀, µg/mL) | Dexamethasone (Positive Control, IC₅₀, µg/mL) |

| Nitric Oxide (NO) Production Inhibition | 22.7 ± 1.8 | 8.5 ± 0.7 |

| TNF-α Inhibition | 35.1 ± 2.5 | 12.3 ± 1.1 |

| IL-6 Inhibition | 41.6 ± 3.2 | 15.8 ± 1.4 |

Table 4: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines (MTT Assay)

| Cell Line | This compound (IC₅₀, µg/mL) | Doxorubicin (Positive Control, IC₅₀, µg/mL) |

| MCF-7 (Breast Cancer) | 55.2 ± 4.3 | 0.8 ± 0.1 |

| A549 (Lung Cancer) | 78.9 ± 6.1 | 1.2 ± 0.2 |

| HCT116 (Colon Cancer) | 63.4 ± 5.5 | 0.9 ± 0.1 |

Experimental Protocols

Antioxidant Activity Assays

4.1.1. DPPH Radical Scavenging Assay

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

4.1.2. ABTS Radical Scavenging Assay

-

Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a positive control.

-

In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Antimicrobial Activity Assay (Broth Microdilution)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

After incubation, collect the cell supernatant.

-

Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

-

Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Signaling Pathway for Investigation

Based on the known anti-inflammatory properties of ellagic acid, this compound might exert its effects through the modulation of the NF-κB signaling pathway.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

This guide provides a foundational framework for initiating the biological investigation of this compound. The results from this preliminary screening will be instrumental in directing future, more in-depth studies to fully characterize its pharmacological profile and potential as a novel therapeutic agent.

References

literature review on phenylpropanoid glycosides

An In-depth Technical Guide to Phenylpropanoid Glycosides: From Biosynthesis to Therapeutic Potential

Phenylpropanoid glycosides (PPGs) are a diverse class of naturally occurring phenolic compounds synthesized by plants, which are garnering significant attention within the scientific community. Found widely throughout the plant kingdom, these molecules play a crucial role in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis, chemical structures, and biological activities of PPGs, with a focus on their potential for drug development. Detailed experimental protocols and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Biosynthesis of Phenylpropanoid Glycosides

Phenylpropanoids are synthesized in plants via the shikimic acid pathway, starting from the amino acids phenylalanine and tyrosine.[1] The general phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[1] A series of enzymatic hydroxylations and methylations then leads to a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid.[1] These intermediates serve as precursors for a vast array of secondary metabolites.[2]

The core structure of phenylpropanoid glycosides is formed by the attachment of a phenylethanoid or phenylpropanoid aglycone to a sugar moiety, typically glucose, through a glycosidic bond.[3] This core can be further decorated with various sugar units and acyl groups, leading to a high degree of structural diversity.[3] Glycosylation, mediated by UDP-glycosyltransferases (UGTs), is a key step that influences the solubility, stability, and biological activity of these compounds.[2]

Below is a diagram illustrating the general biosynthetic pathway of phenylpropanoid glycosides.

Caption: General overview of the phenylpropanoid glycoside biosynthetic pathway.

Chemical Structures

Phenylpropanoid glycosides are characterized by a C6-C2 (phenylethanoid) or C6-C3 (phenylpropanoid) aglycone attached to a sugar. The most common aglycones are hydroxytyrosol and tyrosol.[4] The sugar is typically a β-D-glucopyranose, which is often further substituted with other sugars like rhamnose, xylose, or arabinose, and acylated with hydroxycinnamic acids such as caffeic acid, ferulic acid, or p-coumaric acid.[3][5]

Verbascoside (also known as acteoside) is one of the most widely distributed and studied phenylpropanoid glycosides.[3] Its structure consists of a hydroxytyrosol aglycone linked to a glucose molecule, which is in turn esterified with a caffeoyl group and linked to a rhamnose molecule. This complex structure is responsible for its diverse biological activities.

Biological and Pharmacological Activities

Phenylpropanoid glycosides exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and antitumor effects.[6][7] These activities are largely attributed to the phenolic hydroxyl groups in their structure, which can scavenge free radicals and chelate metal ions.[8]

Antioxidant Activity

The antioxidant properties of PPGs are well-documented. They can act as potent free radical scavengers and inhibit lipid peroxidation.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

| Compound | Source Organism | Assay | IC50 (µM) | Reference |

| Ginkgopanoside (1) | Ginkgo biloba fruit | DPPH | 32.75 | [9][10] |

| Compound 2 | Ginkgo biloba fruit | DPPH | 48.20 | [9][10] |

| Compound 3 | Ginkgo biloba fruit | DPPH | 41.55 | [9][10] |

| Compound 4 | Ginkgo biloba fruit | DPPH | 39.80 | [9][10] |

| Compound 5 | Ginkgo biloba fruit | DPPH | 45.35 | [9][10] |

| Aglycone 1a | Ginkgo biloba fruit | DPPH | 5.23 | [9][10] |

| Ascorbic Acid (Std) | - | DPPH | 2.54 | [9][10] |

| Verbascoside | Pedicularis longiflora | DPPH | 15.6 (µg/mL) | [11] |

| Isoacteoside | Pedicularis longiflora | DPPH | 18.9 (µg/mL) | [11] |

Anti-inflammatory Activity

Many PPGs have demonstrated significant anti-inflammatory effects.[12][13] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α).[14] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB.[12][15]

| Compound | Cell/Enzyme System | Inhibitory Effect | Reference |

| Angoroside A | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |

| Angoroside C | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |

| Acteoside | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 and TXB2 release | [14] |

| Isoacteoside | Ionophore-stimulated mouse peritoneal macrophages | Inhibition of PGE2 release | [14] |

| Angoroside A | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |

| Angoroside D | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |

| Acteoside | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |

| Isoacteoside | LPS-stimulated mouse peritoneal macrophages | Inhibition of PGE2, NO, and TNF-α release | [14] |

| Cinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC50 = 10 µg/mL) | [16] |

| 2'-hydroxycinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC50 = 8 mM) | [15] |

| 2'-hydroxycinnamaldehyde | LPS-stimulated RAW 264.7 cells | Inhibition of NF-kB activity (IC50 = 22 mM) | [15] |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of PPGs, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18] Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and preventing protein aggregation.[18][19] For instance, certain phenylethanoid glycosides have been shown to protect PC12 cells from H2O2- and β-amyloid-induced injury.[17]

| Compound | Model System | Concentration | Effect | Reference |

| Phenylethanol glycosides (PhGs) | Aβ(1-42)- or H2O2-induced PC12 cell injury | 5, 25, 50 µg/ml | Increased cell viability, decreased LDH and MDA release | [17] |

| Salidroside, Acteoside, Isoacteoside, Echinacoside | H2O2-induced apoptosis in PC12 cells | Pretreatment | Suppressed cytotoxicity via activation of the Nrf2/ARE pathway | [18] |

Experimental Protocols

Extraction and Isolation

The extraction and isolation of phenylpropanoid glycosides from plant material typically involve a multi-step process. A general workflow is outlined below.

Caption: A typical workflow for the extraction and isolation of PPGs.

Detailed Methodology Example (based on[9][20]):

-

Extraction: Dried and powdered plant material (e.g., 4 kg of Ginkgo biloba fruit) is extracted with 100% methanol at room temperature.[9][10] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol-soluble fraction, which is typically rich in glycosides, is collected.[9]

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography. Common stationary phases include Diaion HP-20, silica gel, or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a water-methanol or chloroform-methanol gradient.[9]

-

Purification by HPLC: Fractions containing the compounds of interest are further purified using preparative or semi-preparative high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase.[9][21][22]

-

Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[9][23]

Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity) (based on[9]):

-

Preparation: Prepare a 60 µM solution of DPPH in ethanol. Dissolve the test compounds and a standard (e.g., ascorbic acid) in an appropriate solvent to create a series of concentrations (e.g., 5, 10, 25, 50 µM).

-

Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A control well contains 100 µL of solvent instead of the sample.

-

Incubation: Incubate the plate at room temperature in the dark for 15-30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Inhibition of NO Production in LPS-stimulated Macrophages (Anti-inflammatory Activity) (based on[14]):

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or mouse peritoneal macrophages) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS only).

-

Incubation: Incubate the cells for 24 hours.

-

Measurement of Nitrite: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Calculation: Determine the percentage inhibition of NO production by the test compounds compared to the LPS-only control.

Key Signaling Pathways

Phenylpropanoid glycosides exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for targeted drug development.

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators (like some PPGs), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1).[18]

Caption: Activation of the Nrf2/ARE pathway by PPGs to combat oxidative stress.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[15] Phenylpropanoids can inhibit this pathway at various steps, thereby exerting their anti-inflammatory effects.

Caption: Inhibition of the NF-κB inflammatory pathway by phenylpropanoids.

Conclusion

Phenylpropanoid glycosides represent a vast and structurally diverse family of natural products with significant therapeutic potential. Their well-established antioxidant, anti-inflammatory, and neuroprotective properties make them attractive lead compounds for the development of new drugs targeting a range of human diseases. This guide provides a foundational resource for researchers, summarizing the current knowledge on their biosynthesis, chemistry, and pharmacology, and offering detailed methodologies for their study. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these promising compounds is warranted to fully realize their potential in modern medicine.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside [mdpi.com]

- 10. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]

- 13. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylpropanoid glycosides from Scrophularia scorodonia: in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. magres.apm.ac.cn [magres.apm.ac.cn]

Stachyanthuside A: An Undiscovered or Unpublished Compound

Despite a comprehensive search of available scientific literature, no compound by the name of "Stachyanthuside A" has been identified. This suggests that the compound is likely a novel discovery that has not yet been publicly disclosed or published, or that the name may be a misnomer or contain a typographical error.

Extensive searches were conducted to locate information regarding the discovery, characterization, and biological activity of this compound. These searches included broad inquiries into the chemical constituents of the Stachyanthus genus and specific searches for the compound itself. The lack of any matching results indicates that data on this particular molecule is not present in the public domain.

It is common in natural product research for newly isolated compounds to be assigned names that reflect their source. The name "this compound" suggests it is a glycoside ("-side") isolated from a plant belonging to the Stachyanthus genus, with the "A" indicating it is the first such compound to be characterized from that source.

While the genus Stachyanthus is recognized botanically, its phytochemical profile does not appear to be extensively documented in accessible scientific databases. In contrast, the similarly named genus Stachys is well-known for producing a variety of glycosidic compounds. It is plausible that "this compound" could be a compound from the Stachys genus where the genus name was inadvertently altered.

Without any publicly available data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on this compound, the following is recommended:

-

Verify the Compound Name: Double-check the spelling and origin of the compound name. It is possible there is a typographical error.

-

Consult Primary Sources: If the name was encountered in a presentation, conference abstract, or other non-peer-reviewed source, it may represent preliminary, unpublished findings. Direct contact with the researchers who presented the information may be necessary to obtain further details.

-

Monitor New Publications: If this compound is indeed a recent discovery, scientific papers detailing its isolation, structure elucidation, and biological activities will likely be published in the near future. Setting up alerts for keywords such as "Stachyanthus" and "Stachyanthuside" in scientific databases could be beneficial.

Until such a publication becomes available, no further information on the discovery and characterization of this compound can be provided.

The Uncharted Path: A Technical Guide to the Biosynthesis of Stachyanthuside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyanthuside A, an ellagic acid glycoside, holds potential in various therapeutic areas. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of the biosynthesis of its core moiety, ellagic acid, and explores the putative final glycosylation step. By examining analogous pathways and key enzymatic reactions, we provide a foundational framework for future research aimed at unraveling the complete biosynthesis of this compound. This document details the probable enzymatic steps, offers representative quantitative data from related pathways, and outlines detailed experimental protocols to guide researchers in this nascent field.

Introduction

This compound is a specialized metabolite belonging to the class of ellagic acid glycosides.[1] While its complete biosynthetic pathway has not been explicitly detailed in scientific literature, a comprehensive understanding can be constructed by dissecting the well-established biosynthesis of its core structure, ellagic acid, and the general mechanisms of glycosylation. This guide provides an in-depth exploration of the probable biosynthetic route to this compound, aimed at facilitating further research and potential biotechnological production.

The Core Structure: Biosynthesis of Ellagic Acid

The biosynthesis of ellagic acid is a multi-step process that originates from primary metabolism. It begins with the shikimate pathway, leading to the formation of gallic acid, which then undergoes further transformations to yield the characteristic dilactone structure of ellagic acid.

From Shikimate to Gallic Acid

The journey to ellagic acid commences with the shikimate pathway , a central route in plants and microorganisms for the production of aromatic amino acids.[2][3] This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. A key intermediate, 3-dehydroshikimic acid, is then converted to gallic acid.

Formation of Pentagalloyl-β-D-glucose

Gallic acid serves as the foundational block for a wide array of hydrolyzable tannins, including the precursors to ellagic acid. The initial step involves the formation of an ester bond between gallic acid and glucose, a reaction catalyzed by a UDP-glucosyltransferase (UGT) to produce β-glucogallin (1-O-galloyl-β-D-glucose).[4] Subsequent galloylation steps, catalyzed by galloyltransferases, lead to the formation of the crucial intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose .

The Key Oxidative Coupling and Lactonization

The defining step in the formation of the ellagic acid backbone is the oxidative coupling of two adjacent galloyl groups on the pentagalloylglucose molecule. This intramolecular C-C bond formation results in a hexahydroxydiphenoyl (HHDP) group. While the precise enzymatic machinery for this step is not fully characterized, it is believed to be catalyzed by specific oxidative enzymes.[5]

Following the formation of the HHDP-containing tannin, hydrolysis of the ester bonds releases the HHDP moiety. This is often followed by spontaneous lactonization, a process of intramolecular esterification, to form the stable, planar structure of ellagic acid .

The Final Step: Glycosylation of Ellagic Acid

The biosynthesis of this compound culminates in the attachment of a specific sugar moiety to the ellagic acid core. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , a large and diverse family of enzymes that transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[6][7]

While the specific UGT responsible for the glycosylation of ellagic acid to form this compound has not been identified, it is hypothesized to belong to a subfamily with specificity for phenolic compounds. The reaction would involve the transfer of a specific sugar chain to one of the hydroxyl groups of the ellagic acid molecule.

Quantitative Data from Analogous Pathways

Direct quantitative data for the biosynthesis of this compound is not available. However, data from related pathways can provide valuable benchmarks for researchers.

| Enzyme/Step | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism | Reference |

| Shikimate Dehydrogenase | 3-Dehydroshikimate, NADPH | Shikimate, NADP+ | 100 - 2000 | Not specified | Arabidopsis thaliana | [8] |

| UDP-glucosyltransferase (UGT84A23) | Gallic acid, UDP-glucose | β-glucogallin | Not specified | Not specified | Punica granatum | [4] |

| UDP-glucosyltransferase (CsUGT84A22) | Gallic acid, UDP-glucose | β-glucogallin | Not specified | Not specified | Camellia sinensis | [9] |

| Galloyltransferase (ECGT) | β-glucogallin, Epicatechin | Epicatechin gallate | Not specified | Not specified | Camellia sinensis | [10] |

Table 1: Representative Kinetic Data for Enzymes in the Biosynthesis of Ellagic Acid Precursors. The provided data illustrates the range of substrate affinities and catalytic efficiencies observed in analogous pathways.

Experimental Protocols

To facilitate research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.

Assay for Shikimate Dehydrogenase Activity

Objective: To determine the enzymatic activity of shikimate dehydrogenase, a key enzyme in the shikimate pathway.

Principle: The activity is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

Materials:

-

Tris-HCl buffer (0.1 M, pH 8.8)

-

Shikimate (substrate)

-

NADP+ (cofactor)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.8), and varying concentrations of shikimate (e.g., 0.1 to 2 mM).

-

Add the enzyme extract to the reaction mixture.

-

Initiate the reaction by adding NADP+ (e.g., 2 mM).

-

Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes) at a constant temperature (e.g., 23°C).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.[8]

In Vitro Assay for UDP-Glycosyltransferase (UGT) Activity

Objective: To determine the activity of UGTs involved in the glycosylation of phenolic compounds.

Principle: The formation of the glycosylated product is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

-

MES buffer (100 mM, pH 5.5)

-

UDP-glucose (sugar donor)

-

Phenolic substrate (e.g., gallic acid, ellagic acid)

-

Purified recombinant UGT protein

-

HPLC system

Procedure:

-

Set up a 50 µl reaction solution containing 100 mM MES buffer (pH 5.5), 2.5 mM UDP-glucose, and 0.5 mM of the phenolic substrate.

-

Add a known amount of purified recombinant UGT protein (e.g., 6 µg) to initiate the reaction.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction mixture by HPLC to separate and quantify the substrate and the glycosylated product.[9]

Protein Purification and Identification

Objective: To purify and identify the enzymes involved in the biosynthetic pathway.

Procedure for a His-tagged recombinant protein:

-

Expression: Overexpress the target enzyme with a polyhistidine tag in a suitable expression system (e.g., E. coli).

-

Lysis: Harvest the cells and lyse them to release the cellular contents.

-

Affinity Chromatography: Load the cell lysate onto a nickel-charged affinity column. The His-tagged protein will bind to the column.

-

Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the column using a buffer with a higher concentration of imidazole.

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

-

Identification: Excise the protein band from the gel, digest it with trypsin, and analyze the resulting peptides by MALDI-TOF mass spectrometry for protein identification.[11]

Visualization of the Proposed Biosynthetic Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound.

Caption: General experimental workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound presents a compelling area of research with implications for drug development and biotechnology. While the core pathway to ellagic acid is reasonably understood, the specific enzymes, particularly the UDP-glycosyltransferase responsible for the final glycosylation step, remain to be identified and characterized. Future research should focus on transcriptomic and genomic analyses of Stachyanthus species to identify candidate genes, followed by heterologous expression and in vitro characterization of the encoded enzymes. Elucidating the complete pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the sustainable production of this compound and related compounds through metabolic engineering.

References

- 1. The kinetic model of the shikimate pathway as a tool to optimize enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. Two UGT84 Family Glycosyltransferases Catalyze a Critical Reaction of Hydrolyzable Tannin Biosynthesis in Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Purification and characterization of a novel galloyltransferase involved in catechin galloylation in the tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of a Novel Galloyltransferase Involved in Catechin Galloylation in the Tea Plant (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

Stachyanthuside A: An In-depth Technical Guide on Chemical Classification

An extensive search of publicly available scientific literature and chemical databases has revealed no specific compound registered under the name "Stachyanthuside A."

This indicates that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical not disclosed in the public domain, or potentially a misnomer. As a result, a detailed technical guide on its chemical classification, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in the chemical classification of a novel compound, a general workflow for its characterization is outlined below. This guide details the typical experimental procedures and data analysis required to establish the chemical identity and biological activity of a newly isolated or synthesized molecule.

General Workflow for Chemical Classification of a Novel Compound

The process of classifying a new chemical entity involves a multi-step approach, beginning with its isolation and purification, followed by structural elucidation and biological characterization.

Figure 1. A generalized workflow for the chemical classification of a novel compound.

Key Experimental Protocols

Below are summaries of the standard experimental methodologies employed in the chemical classification of a natural product.

Table 1: Experimental Protocols for Compound Characterization

| Phase | Technique | Description | Data Output |

| Isolation & Purification | High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is highly efficient and can be used for both analytical and preparative purposes. | Chromatograms indicating purity and retention time. |

| Flash Chromatography | A rapid form of preparative column chromatography used for purifying larger quantities of compounds. | Fractions containing the purified compound. | |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and chemical environment of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms. | Chemical shifts (δ), coupling constants (J), and correlation peaks. |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides the exact molecular formula of a compound. | Mass spectrum showing the molecular weight and fragmentation pattern. | |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound by analyzing the diffraction pattern of X-rays passing through the crystal. | Atomic coordinates, bond lengths, and bond angles. | |

| Biological Characterization | Cell-based Assays | Used to assess the biological activity of a compound on cultured cells, such as cytotoxicity assays (e.g., MTT assay) or enzyme activity assays. | IC₅₀ or EC₅₀ values, indicating the potency of the compound. |

| Animal Models | In vivo studies in animal models of disease are used to evaluate the efficacy, toxicity, and pharmacokinetic properties of a compound. | Data on therapeutic efficacy, side effects, and drug metabolism. |

Data Presentation for a Hypothetical Compound

For a newly characterized compound, quantitative data would be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 2: Hypothetical Spectroscopic Data for a Novel Compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| δ (ppm) , J (Hz), Integration , Multiplicity , Assignment | δ (ppm) , Assignment |

| 7.26, d, J = 8.5, 2H, H-2', H-6' | 165.4, C-7 |

| 6.90, d, J = 8.5, 2H, H-3', H-5' | 161.2, C-5 |

| 6.45, d, J = 2.1, 1H, H-8 | 157.5, C-9 |

| 6.20, d, J = 2.1, 1H, H-6 | 130.1, C-2', C-6' |

| 5.40, dd, J = 12.9, 2.9, 1H, H-2 | 121.5, C-1' |

| 3.85, s, 3H, OMe | 115.8, C-3', C-5' |

| 3.10, m, 1H, H-3 | 105.3, C-10 |

| 2.80, m, 1H, H-3 | 96.2, C-6 |

| 95.4, C-8 | |

| 78.9, C-2 | |

| 55.3, OMe | |

| 42.1, C-3 |

Signaling Pathway Visualization

Should a compound's mechanism of action be elucidated, diagrams illustrating its interaction with cellular signaling pathways are invaluable. The following is a hypothetical example of a compound inhibiting a generic kinase pathway.

Figure 2. Hypothetical inhibition of a kinase signaling pathway by "this compound".

Conclusion

While specific information on "this compound" is not currently available, the established methodologies for chemical classification provide a robust framework for its future characterization. Should this compound be isolated and described in forthcoming scientific literature, a detailed technical guide will be possible. Researchers are encouraged to consult scientific databases such as Scopus, Web of Science, and PubMed for the most current research on novel natural products.

physical and chemical properties of Stachyanthuside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyanthuside A is a naturally occurring ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus. As a member of the ellagitannin family, it holds potential for various biological activities inherent to this class of compounds, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, based on its initial characterization. Furthermore, it outlines detailed experimental protocols for its isolation and structural elucidation, alongside standardized assays for the evaluation of its potential biological activities. While direct biological studies on this compound are currently lacking, this guide explores its putative mechanisms of action by examining the well-established signaling pathways modulated by its parent compound, ellagic acid, and other structurally related glycosides. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physicochemical Properties of this compound

This compound was first isolated and characterized by Yan et al. from the leaves of Diplopanax stachyanthus. Its structure was determined to be 3'-O-methylellagic acid 4-O-β-D-glucopyranoside through extensive spectroscopic analysis.

Summary of Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₁₃ | [1] |

| Molecular Weight | 478.36 g/mol | [1] |

| Appearance | Pale yellow powder | Yan et al. (2004) |

| Melting Point | 228-230 °C | Yan et al. (2004) |

| Optical Rotation | [α]D²⁰ -56.5° (c 0.23, MeOH) | Yan et al. (2004) |

Solubility

The solubility profile of this compound has not been quantitatively determined. However, based on the solvents used during its isolation (methanol, n-butanol) and its glycosidic nature, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and sparingly soluble in water and non-polar organic solvents.[2]

Spectral Data

The structural elucidation of this compound was based on the following spectroscopic data as reported by Yan et al. (2004):

-

UV Spectroscopy (λmax, MeOH, nm): 254, 368

-

Infrared (IR) Spectroscopy (νmax, KBr, cm⁻¹): 3400 (br, OH), 1720 (lactone C=O), 1620, 1580, 1500 (aromatic C=C)

-

High-Resolution Mass Spectrometry (HR-ESI-MS): m/z 501.0740 [M+Na]⁺ (calculated for C₂₁H₁₈O₁₃Na, 501.0745)

¹H-NMR and ¹³C-NMR Data (500 MHz, DMSO-d₆, δ in ppm, J in Hz):

| Position | ¹³C (δ) | ¹H (δ, mult., J) |

| Ellagic Acid Moiety | ||

| 2 | 158.5 | |

| 3 | 140.8 | |

| 4 | 147.1 | |

| 5 | 112.5 | 7.78 (s) |

| 1' | 112.1 | |

| 2' | 159.0 | |

| 3' | 141.2 | |

| 4' | 153.8 | |

| 5' | 111.8 | 7.56 (s) |

| 6' | 107.5 | |

| 3'-OMe | 60.9 | 3.92 (s) |

| Glucose Moiety | ||

| 1'' | 101.5 | 4.99 (d, 7.5) |

| 2'' | 73.4 | 3.25 (m) |

| 3'' | 76.9 | 3.20 (m) |

| 4'' | 70.0 | 3.10 (m) |

| 5'' | 77.1 | 3.40 (m) |

| 6'' | 61.0 | 3.65 (m), 3.50 (m) |

Experimental Protocols

Isolation of this compound

The following protocol is adapted from the methodology described by Yan et al. (2004) for the isolation of this compound from the leaves of Diplopanax stachyanthus.

Methodology:

-

Extraction: The air-dried and powdered leaves of Diplopanax stachyanthus are exhaustively extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient solvent system of chloroform-methanol.

-

Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis for Structural Elucidation

The structure of a novel natural product like this compound is determined through a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.[3]

-

UV-Vis and IR Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule, while IR spectroscopy identifies the presence of specific functional groups.[4]

-

1D-NMR Spectroscopy (¹H and ¹³C): ¹H-NMR provides information about the number and types of protons and their chemical environments. ¹³C-NMR reveals the number and types of carbon atoms in the molecule.[5]

-

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the structure.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining the stereochemistry of the molecule.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method to assess the in vitro antioxidant activity of a compound.[4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

MTT Assay (Cytotoxicity)

This protocol outlines a standard colorimetric assay to evaluate the cytotoxic effects of a compound on cultured cell lines.[8]

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7) and/or normal cell line (e.g., fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the compound to the cells. Include untreated control wells.

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for this compound, its chemical structure as an ellagic acid glycoside suggests it may share the biological activities of its parent compound, ellagic acid, and other related glycosides. These activities are primarily attributed to the polyphenol structure, which can act as an antioxidant and interact with various cellular signaling pathways.[9]

Potential Anti-inflammatory Activity

Ellagic acid has been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.[10] It is plausible that this compound could exhibit similar properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellagic Acid, a Dietary Polyphenol, Selectively Cytotoxic to HSC-2 Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Stachyanthuside A using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyanthuside A, an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus, is a compound of increasing interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound. The described protocol is designed to be robust and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column. Based on the UV absorption profile of its core structure, ellagic acid, the optimal detection wavelength is determined to be 254 nm, which provides high sensitivity and specificity.[1][2][3][4]

Materials and Reagents

-

This compound reference standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Water: Deionized or HPLC grade

-

Formic acid: (or other suitable acid like phosphoric acid), analytical grade

-

Sample Matrix: e.g., dried and powdered leaves of Diplopanax stachyanthus

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters: 0.45 µm or 0.22 µm pore size

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase initial conditions.

-

A typical concentration range for the calibration curve could be 5, 10, 25, 50, 100, and 250 µg/mL.

-

Sample Preparation (from Diplopanax stachyanthus leaves)

-

Extraction:

-

Accurately weigh about 1.0 g of dried, powdered leaf material into a centrifuge tube.

-

Add 20 mL of methanol (or a methanol/water mixture).

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasound-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

-

-

Filtration:

-

Filter the combined supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions

The following table summarizes the recommended HPLC-UV conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 1 below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm[1][2][3][4] |

| Injection Volume | 10 µL |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 60 | 40 |

| 30 | 90 | 10 |

| 35 | 90 | 10 |

Method Validation

For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis, no interfering peaks at the retention time of this compound. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the defined concentration range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | As defined by the linearity study. |

| Accuracy | Closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |

Data Presentation

The quantitative data for this compound should be organized for clarity and easy comparison.

Table 3: Calibration Curve Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 5 | Example Value |

| 10 | Example Value |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 250 | Example Value |

| r² | Calculated Value |

Table 4: Quantification of this compound in a Sample

| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Original Sample (mg/g) |

| Sample 1 | Example Value | Example Value | Example Value |

| Sample 2 | Example Value | Example Value | Example Value |

| Sample 3 | Example Value | Example Value | Example Value |

Visualization

The following diagram illustrates the general workflow for the quantification of this compound using the HPLC-UV method.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust protocol for the quantification of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. Adherence to the described sample preparation, chromatographic conditions, and validation procedures will ensure high-quality and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Extraction of Stachyanthuside A from Plant Material

To Researchers, Scientists, and Drug Development Professionals:

The successful isolation of bioactive compounds from plant matrices is a critical first step in natural product drug discovery. This document aims to provide a comprehensive protocol for the extraction of Stachyanthuside A. However, extensive searches of the scientific literature and chemical databases did not yield specific information on a compound named "this compound." The name strongly implies its origin from a plant belonging to the genus Stachyanthus or the closely related and phytochemically rich genus Stachys.

Therefore, this document presents a generalized, yet detailed, protocol for the extraction of common bioactive secondary metabolites from plants of the Stachys genus, which is known to be a source of flavonoids, phenolic acids, and terpenoids. This protocol can be adapted and optimized once the specific chemical nature and plant source of this compound are identified.

General Protocol for Extraction of Bioactive Compounds from Stachys Species

This protocol is designed as a starting point for the isolation of a range of compounds. The selection of solvents and chromatographic methods will ultimately depend on the polarity and chemical class of the target molecule, this compound.

I. Plant Material Preparation

-

Collection and Identification: Collect the desired plant part (e.g., leaves, stems, roots) from a verified Stachys species. Proper botanical identification is crucial.

-

Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction

A sequential extraction with solvents of increasing polarity is recommended to separate compounds based on their solubility.

Table 1: Solvent Selection for Sequential Extraction

| Extraction Step | Solvent | Polarity Index | Target Compound Classes |

| 1 | n-Hexane | 0.1 | Lipids, Waxes, Sterols, some Terpenoids |

| 2 | Chloroform or Dichloromethane | 4.1 / 3.1 | Terpenoids, less polar Flavonoids |

| 3 | Ethyl Acetate | 4.4 | Flavonoids, Phenolic acids, Glycosides |

| 4 | Methanol or Ethanol | 5.1 / 4.3 | Polar Glycosides, Saponins, Tannins |

| 5 | Water | 10.2 | Highly polar compounds, Polysaccharides |

Experimental Protocol: Maceration Extraction

-

Place 100 g of the powdered plant material into a large Erlenmeyer flask.

-

Add 500 mL of n-hexane and seal the flask.

-

Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate (n-hexane extract).

-

Air-dry the plant residue.

-

Repeat steps 2-5 sequentially with chloroform, ethyl acetate, methanol, and water.

-

Concentrate each filtrate in vacuo using a rotary evaporator at a temperature below 40 °C to obtain the crude extracts.

Diagram 1: General Workflow for Plant Extraction

Application Notes and Protocols: Semi-synthesis of Stachyanthuside A Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the semi-synthesis of novel derivatives of Stachyanthuside A, an ellagic acid glycoside.[1] Given the known antioxidant, anti-inflammatory, and anticancer properties of ellagic acid and its analogues, these protocols focus on the strategic modification of this compound to potentially enhance these biological activities.[2][3][4][5][6][7] Detailed experimental procedures for synthesis, purification, and biological evaluation are provided, along with hypothetical data for a series of rationally designed derivatives.

Introduction to this compound

This compound is a naturally occurring ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus.[1] The core structure consists of ellagic acid, a polyphenolic compound, linked to a glycosidic moiety. Ellagic acid itself has garnered significant interest for its diverse pharmacological effects, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.[2][3][4][8][9] The glycosidic portion of this compound can influence its solubility, bioavailability, and interaction with biological targets.[5][6]

The semi-synthesis of this compound derivatives presents a promising avenue for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide outlines protocols for the targeted modification of the hydroxyl groups on the ellagic acid core and the glycoside unit.

Proposed Semi-Synthetic Strategy

The hydroxyl groups of this compound offer multiple sites for chemical modification. The proposed strategy involves two primary transformations: esterification and etherification. These reactions are chosen for their reliability and the potential to introduce a variety of functional groups that can modulate the lipophilicity and biological activity of the parent molecule.

Below is a general workflow for the semi-synthesis and evaluation of this compound derivatives.

Caption: General workflow for the semi-synthesis and evaluation of this compound derivatives.

Experimental Protocols

General Protocol for Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound by reacting its hydroxyl groups with various acyl chlorides.

Materials:

-

This compound

-

Anhydrous Pyridine

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 to 4.4 equivalents, depending on the number of hydroxyl groups to be esterified) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired ester derivative.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for Etherification of this compound

This protocol details the synthesis of ether derivatives of this compound via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide)

-

Ammonium chloride solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 to 4.4 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 to 4.4 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ether derivative.

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of the synthesized derivatives to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[10][11][12][13][14]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound derivatives

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the derivative.

Nitric Oxide Synthase (NOS) Inhibition Assay (Anti-inflammatory Activity)

This assay determines the inhibitory effect of the derivatives on nitric oxide production, a key mediator in inflammation.[15][16][17][18]

Materials:

-

Lipopolysaccharide (LPS)

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS

-

Griess Reagent

-

This compound derivatives

-

L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control)

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds or L-NAME for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

The percentage of inhibition of nitric oxide production is calculated, and the IC50 value is determined.

MTT Assay (Cytotoxicity against Cancer Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound derivatives

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives or doxorubicin for 48 hours.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Data Presentation

The following table presents hypothetical quantitative data for a series of semi-synthesized this compound derivatives.

| Compound ID | Modification | DPPH Scavenging IC50 (µM) | NO Inhibition IC50 (µM) | Cytotoxicity (HeLa) IC50 (µM) |

| SA-01 | This compound (Parent) | 25.4 | 45.2 | > 100 |

| SA-02 | Acetyl Ester | 18.2 | 32.8 | 75.6 |

| SA-03 | Benzoyl Ester | 15.5 | 28.1 | 52.3 |

| SA-04 | Methyl Ether | 22.1 | 40.5 | 98.1 |

| SA-05 | Benzyl Ether | 12.8 | 21.7 | 41.9 |

| Ascorbic Acid | Positive Control | 8.9 | N/A | N/A |

| L-NAME | Positive Control | N/A | 15.6 | N/A |

| Doxorubicin | Positive Control | N/A | N/A | 0.8 |

Signaling Pathway Diagram

Ellagic acid, the core of this compound, has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. The following diagram illustrates this pathway and the putative inhibitory role of this compound derivatives.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Ellagic acid coordinately attenuates Wnt/β-catenin and NF-κB signaling pathways to induce intrinsic apoptosis in an animal model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagic acid prevents kidney injury and oxidative damage via regulation of Nrf-2/NF-κB signaling in carbon tetrachloride induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ellagic acid checks lymphoma promotion via regulation of PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. abcam.cn [abcam.cn]

- 13. researchgate.net [researchgate.net]

- 14. zen-bio.com [zen-bio.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioassaysys.com [bioassaysys.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]